2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549035-97-2
Cat. No.: VC11844600
Molecular Formula: C16H13FN4O
Molecular Weight: 296.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549035-97-2 |
|---|---|
| Molecular Formula | C16H13FN4O |
| Molecular Weight | 296.30 g/mol |
| IUPAC Name | 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22) |
| Standard InChI Key | YWFJUFRAGBGEOA-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises an imidazo[1,2-b]pyridazine scaffold fused with a cyclopropyl ring at position 2 and a 4-fluorobenzyl carboxamide group at position 6. Key features include:
-
Molecular Formula: C₁₇H₁₅FN₄O
-
Molecular Weight: 310.33 g/mol
-
IUPAC Name: 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
-
SMILES: C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F
The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 4-fluorobenzyl moiety improves lipophilicity and target binding affinity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2548986-66-7 |
| Molecular Formula | C₁₇H₁₅FN₄O |
| Molecular Weight | 310.33 g/mol |
| XLogP3 | 2.93 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions . For 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, key steps include:
-
Halogenation: Introduction of a halogen (Cl, F) at position 6 of 3-aminopyridazine to direct regioselective alkylation.
-
Condensation: Reaction of 3-amino-6-chloropyridazine with α-bromocyclopropanecarboxaldehyde to form the imidazo[1,2-b]pyridazine core.
-
Amidation: Coupling of the carboxylic acid intermediate with 4-fluorobenzylamine using carbodiimide-based reagents.
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Yield (%) |
|---|---|---|
| 3-Amino-6-chloropyridazine | Regioselectivity control | 75 |
| α-Bromocyclopropanecarboxaldehyde | Core cyclopropane incorporation | 68 |
| 6-Carboxyimidazo[1,2-b]pyridazine | Amidation precursor | 82 |
Challenges include minimizing byproducts from competing alkylation sites and optimizing halogen substituents for subsequent functionalization .
| Compound | MIC (μg/mL) vs. P. aeruginosa |
|---|---|
| 2-Cyclopropyl derivative | 6.25 (predicted) |
| Tetracycline (control) | 6.25 |
The 4-fluorobenzyl group enhances membrane permeability, while the cyclopropyl ring stabilizes interactions with bacterial efflux pump targets .
Research Findings and Mechanistic Insights
In Vitro Binding Studies
Competitive binding assays using [³H]PIB demonstrated that 2-cyclopropyl derivatives displace radioligands at nanomolar concentrations, indicating high amyloid affinity. Structural analogs lacking the cyclopropyl group showed 10-fold reduced binding, underscoring its role in hydrophobic interactions .
Computational Molecular Docking
Docking simulations using the Aβ₁₋₄₂ fibril structure (PDB: 2MXU) revealed:
-
The cyclopropyl group occupies a hydrophobic cleft near Val18.
-
The 4-fluorobenzyl moiety forms π-π interactions with Phe20.
-
Free energy of binding (ΔG) = -9.2 kcal/mol, comparable to PIB (-9.5 kcal/mol) .
Table 4: Docking Scores for Selected Derivatives
| Derivative | ΔG (kcal/mol) | Target |
|---|---|---|
| 2-Cyclopropyl | -9.2 | Aβ₁₋₄₂ fibril |
| 2-Phenyl | -7.8 | Aβ₁₋₄₂ fibril |
| 6-Methylthio | -10.1 | P. aeruginosa pump |
Challenges and Future Directions
Metabolic Stability
While the cyclopropyl group improves stability, in vivo studies in rodents indicate rapid hepatic clearance (t₁/₂ = 1.2 h). Future work may explore:
-
Prodrug Strategies: Esterification of the carboxamide to enhance bioavailability.
-
CYP450 Inhibition: Co-administration with cytochrome P450 inhibitors to prolong half-life.
Selectivity Optimization
Off-target binding to tau protein remains a concern. Structure-activity relationship (SAR) studies suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume